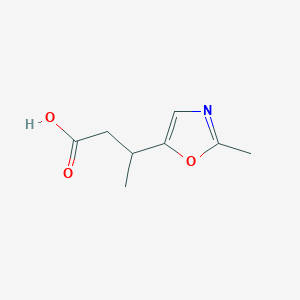

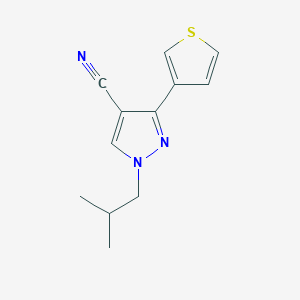

![molecular formula C15H18BN5O4 B13349183 (3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)

(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

Chemical Formula: CHNOB

IUPAC Name: 3-(tert-butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid

This compound belongs to the family of boronic acids, which are versatile building blocks in organic synthesis due to their reactivity and ability to form stable complexes with Lewis bases.

Preparation Methods

a. Flow Microreactor Synthesis: A sustainable and efficient method for introducing the tert-butoxycarbonyl (Boc) group involves using flow microreactors . These systems allow precise control of reaction conditions, resulting in improved yields and reduced waste. The direct introduction of Boc into various organic compounds occurs smoothly in these microreactors.

b. Metal-Free Oxidation: Another approach employs tert-butyl hydroperoxide to oxidize Csp3–H bonds, cleave C–CN bonds, and form C–O bonds in one pot. This method efficiently synthesizes tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide .

Chemical Reactions Analysis

The compound can undergo various reactions:

Hydrolysis: Removal of the Boc group under acidic or basic conditions.

Boronic Acid Coupling: Forms stable complexes with Lewis bases (e.g., Suzuki-Miyaura cross-coupling).

Reduction: Boc group reduction using hydrides (e.g., LiAlH).

Substitution: Boc group substitution with nucleophiles (e.g., amines).

Major products include Boc-protected derivatives used as intermediates in organic synthesis.

Scientific Research Applications

a. Medicinal Chemistry:

- Boc-protected boronic acids serve as prodrugs, enhancing drug stability and solubility.

- They participate in drug discovery, especially in designing proteasome inhibitors for cancer therapy.

- Boc-functionalized boronic acids contribute to the development of smart materials, sensors, and catalysts.

Mechanism of Action

The Boc group stabilizes the boronic acid, influencing its reactivity. In drug design, Boc-protected boronic acids target specific enzymes or receptors, modulating cellular processes.

Comparison with Similar Compounds

While there are related Boc-protected boronic acids, this specific compound’s unique pyrazole-imidazole hybrid structure sets it apart. Similar compounds include 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid .

Properties

Molecular Formula |

C15H18BN5O4 |

|---|---|

Molecular Weight |

343.15 g/mol |

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-7-yl]boronic acid |

InChI |

InChI=1S/C15H18BN5O4/c1-15(2,3)25-14(22)21-12(9-7-18-20(4)8-9)19-11-10(16(23)24)5-6-17-13(11)21/h5-8,23-24H,1-4H3 |

InChI Key |

MRHHGLJVXWYNTN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=NC=C1)N(C(=N2)C3=CN(N=C3)C)C(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

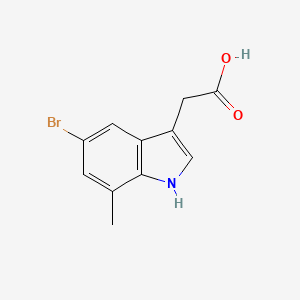

![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13349106.png)

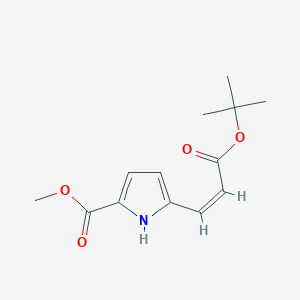

![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)

![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)